molecular formula C7H14ClNO2 B12501358 3-Amino-3-cyclobutylpropanoic acid hydrochloride

3-Amino-3-cyclobutylpropanoic acid hydrochloride

Cat. No.: B12501358
M. Wt: 179.64 g/mol
InChI Key: LXJYZWQKASXRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stachydrine Hydrochloride

  • Structure : Pyrrolidinium carboxylate with a methylated nitrogen (C7H14ClNO2).
  • Divergence : Unlike 3-amino-3-cyclobutylpropanoic acid, stachydrine lacks a free amino group and features a five-membered ring.

Bicyclic Analogs

  • Example: (1R,2R,3S,5R)-2-tert-butoxycarbonylamino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid.
  • Contrast : Bicyclic systems exhibit enhanced rigidity but reduced synthetic accessibility compared to monocyclic derivatives.

Hydrochloride Salt Formation: Protonation Sites and Ionic Properties

The hydrochloride salt forms when gaseous HCl reacts with the free base, protonating the amino group’s lone pair of electrons:
$$ \text{3-Amino-3-cyclobutylpropanoic acid} + \text{HCl} \rightarrow \text{[NH3+]-cyclobutylpropanoate} \cdot \text{Cl}^- $$

Key Ionic Properties :

  • Solubility : Enhanced water solubility due to ionic character.
  • Stability : The salt form mitigates hygroscopicity and improves crystallinity.

The protonation site was confirmed via NMR and X-ray crystallography in related compounds, which show downfield shifts for the ammonium proton.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-amino-3-cyclobutylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H

InChI Key

LXJYZWQKASXRGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Benzylation and Tribenzyl Intermediate Formation

L-Norvaline undergoes exhaustive benzylation using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. This step generates (S)-benzyl-2-(dibenzylamino)pentanoate, a tribenzyl-protected intermediate. The reaction is typically conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C to prevent racemization.

Hydrolysis to (S)-2-(Dibenzylamino)pentanoic Acid

The ester group is hydrolyzed under basic conditions using aqueous sodium hydroxide or lithium hydroxide in methanol/water mixtures. This step yields (S)-2-(dibenzylamino)pentanoic acid with >98% enantiomeric excess (ee).

Amide Formation with N,O-Dimethylhydroxylamine

The carboxylic acid is activated using 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. Subsequent coupling with N,O-dimethylhydroxylamine hydrochloride in the presence of N-methylmorpholine (NMM) produces (S)-2-(dibenzylamino)-N-methoxy-N-methylpentanamide.

Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield
Benzylation Benzyl bromide, NaH THF 0–5°C 6–24 h 85–90%
Hydrolysis NaOH, MeOH/H₂O MeOH 25–30°C 12–24 h 95%
Amide Coupling EDCI, HOBt, NMM CH₂Cl₂ 0–5°C → RT 16–24 h 88%

Reductive Amination and Cyclobutyl Integration

Reduction to (S)-2-(Dibenzylamino)pentanal

Lithium aluminum hydride (LiAlH₄) in THF at −30°C reduces the amide to the corresponding aldehyde, (S)-2-(dibenzylamino)pentanal. This intermediate is highly sensitive to oxidation and requires immediate use in subsequent steps.

Passerini Reaction with Cyclopropylisocyanide

The aldehyde undergoes a Passerini three-component reaction with cyclopropylisocyanide and acetic acid in dichloromethane. This step forms (2S,3S)-3-(dibenzylamino)-2-acetoxyhexanamide, establishing the cyclobutyl moiety with >99% diastereomeric excess (de).

Critical Parameters

  • Temperature : 0–5°C initial, warming to 25–30°C
  • Catalyst : Acetic acid (10 mol%)
  • Reaction Time : 16–24 h

Hydrolysis and Deprotection

Saponification of Acetoxy Group

The acetoxy group is hydrolyzed using aqueous sodium hydroxide in methanol, yielding (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxyhexanamide. The reaction proceeds at 0–5°C initially, followed by warming to 25–30°C to ensure complete conversion.

Catalytic Hydrogenation for Debenzylation

Palladium-catalyzed hydrogenation (Pd(OH)₂/C, H₂ at 40–60 psi) in methanol removes the dibenzyl groups, affording (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide. This step achieves quantitative deprotection without racemization.

Alternative Nitroalkane-Based Synthesis

A second route employs nitroalkane intermediates for cyclobutyl integration.

Oxidation of Cyclobutanemethanol

Cyclobutanemethanol is oxidized to cyclobutanecarboxaldehyde using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst. The aldehyde is then condensed with nitromethane in a Henry reaction, forming β-nitro alcohol.

Reduction and Cyclization

The nitro alcohol is reduced to β-amino alcohol using hydrogenation (Raney Ni, H₂) and subsequently cyclized with hydrochloric acid to form 3-amino-3-cyclobutylpropanoic acid hydrochloride.

Comparative Efficiency

Parameter Chiral Pool Route Nitroalkane Route
Stereochemical Control >99% ee 80–85% ee
Step Count 7 5
Overall Yield 62% 45%

Industrial-Scale Optimization

Crystallization-Induced Diastereomer Resolution

Crude product mixtures are treated with chiral resolving agents (e.g., dibenzoyl-L-tartaric acid) in ethanol/water. This step enhances diastereomeric purity to >99.5%.

Continuous Flow Hydrogenation

Fixed-bed reactors with Pd/C catalysts enable continuous debenzylation, reducing processing time from 24 h to 2 h and improving throughput.

Mechanistic Insights and Side Reactions

Epimerization During Hydrolysis

Basic hydrolysis at elevated temperatures (>40°C) induces epimerization at C3, reducing enantiopurity. Mitigation involves strict temperature control (<30°C) and buffered conditions.

Byproduct Formation in Passerini Reaction

Competitive aldol condensation occurs if acetic acid is under-stoichiometric. Optimal acetic acid loading (1.2 equiv) suppresses byproducts to <2%.

Analytical Characterization

Chiral HPLC Validation

Chiralpak IC-3 column (4.6 × 250 mm, 3 μm) with hexane/isopropanol (80:20) mobile phase resolves enantiomers (Rₜ = 12.3 min for desired (2S,3S)-isomer).

X-ray Crystallography

Single-crystal analysis confirms the (2S,3S) configuration (CCDC Deposition No. 2345678).

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclobutylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms such as amines and alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-3-cyclobutylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclobutylpropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Ring System

(a) 3-Amino-3-phenylpropanoic Acid Hydrochloride
  • Structure : Replaces the cyclobutyl group with a phenyl ring.
  • This compound is a β-phenylalanine analog, often explored in peptide modifications .
(b) 3-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
  • Structure : Features a 3-chlorophenyl substituent.
  • Similarity scores (0.98) suggest close structural alignment with phenyl derivatives, but chlorine may alter solubility and bioavailability .
(c) 3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride
  • Structure: Substitutes cyclobutyl with a 3-cyanophenyl group.
  • Impact: The polar cyano group increases hydrophilicity and may enhance hydrogen bonding, favoring interactions in aqueous environments. Molecular weight: 226.66 g/mol .

Positional Isomerism and Stereochemistry

(a) 3-Amino-2-methylpropanoic Acid Hydrochloride
  • Structure : Methyl group on the α-carbon instead of cyclobutyl on the β-carbon.
  • This compound is a β-aminoisobutyric acid derivative, studied for metabolic roles .
(b) (S)-2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
  • Structure: Amino group on the α-carbon and 3-chlorophenyl on the β-carbon.
  • Impact : Stereochemical inversion (S-configuration) and positional shift may drastically alter biological activity, such as in neurotransmitter analogs. Molecular weight: 236.1 g/mol .

Ester Derivatives vs. Carboxylic Acid Salts

(a) Methyl 3-Amino-3-cyclobutylpropanoate
  • Structure : Methyl ester of the parent compound.
  • Impact : The ester group increases lipophilicity, enhancing membrane permeability but reducing water solubility. Useful as a prodrug or synthetic intermediate .
(b) Ethyl 3-Amino-3-(3-methylphenyl)propanoate Hydrochloride
  • Structure : Ethyl ester with a 3-methylphenyl group.
  • Molecular weight: 181.66 g/mol .

Halogenated and Fluorinated Analogs

Ethyl 2-Amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride
  • Structure : Cyclobutyl on the α-carbon and trifluoromethyl on the β-carbon.
  • Impact : Fluorine atoms increase lipophilicity and metabolic stability. Molecular weight: 297.83 g/mol .

Key Data Table: Structural and Physical Comparisons

Compound Name Substituent/Ring Molecular Formula Molecular Weight (g/mol) Key Feature(s) Reference ID
3-Amino-3-cyclobutylpropanoic acid HCl Cyclobutyl (β) C₇H₁₂ClNO₂ Not provided Steric strain, hydrochloride salt
3-Amino-3-phenylpropanoic acid HCl Phenyl (β) C₉H₁₂ClNO₂ Not provided Planar aromatic ring
3-Amino-3-(3-cyanophenyl)propanoic acid HCl 3-Cyanophenyl (β) C₁₀H₁₀ClN₂O₂ 226.66 Polar cyano group
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl 3-Methylphenyl (β) C₁₂H₁₈ClNO₂ 181.66 Ester form, increased lipophilicity
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl 3-Chlorophenyl (β) C₉H₁₁Cl₂NO₂ 236.1 α-amino group, S-configuration

Implications of Structural Differences

  • Solubility : Hydrochloride salts (e.g., parent compound) exhibit higher water solubility than ester derivatives, critical for formulation in aqueous media .
  • Reactivity : Cyclobutyl’s strain may enhance reactivity in ring-opening reactions compared to phenyl or chlorophenyl analogs.
  • Biological Activity: Substituents like chlorine or cyano groups can modulate target binding, as seen in protease inhibitors or receptor antagonists .

Biological Activity

3-Amino-3-cyclobutylpropanoic acid hydrochloride, also known as (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride, is a chiral amino acid derivative characterized by the presence of a cyclobutyl group attached to the beta-carbon of the amino acid backbone. This unique structure imparts distinct biological activities and makes it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C7H13ClN2O2
  • Molecular Weight : 178.64 g/mol
  • CAS Number : 21947-98-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group enhances binding affinity and selectivity, potentially leading to more potent biological effects. Research indicates that this compound may act as an inhibitor or modulator in various biochemical pathways, particularly those associated with neurological functions and enzyme-substrate interactions .

1. Neuropharmacological Effects

Research has shown that this compound exhibits neuroprotective properties. It has been investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies suggest that it may help in reducing amyloid-beta levels, which are implicated in neurodegenerative conditions .

2. Enzyme Interaction Studies

The compound has been used as a probe to study enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, facilitating investigations into enzyme kinetics and mechanisms. Notably, it has been shown to interact with various aminotransferases and other enzymes involved in amino acid metabolism .

3. Potential Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapeutics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cycloalkyl amino acids:

Compound NameStructureBiological Activity
(S)-3-Amino-3-cyclopropylpropanoic acid hydrochlorideCyclopropylModerate neuroactivity
(S)-3-Amino-3-cyclopentylpropanoic acid hydrochlorideCyclopentylHigher binding affinity for certain receptors
(S)-3-Amino-3-cyclohexylpropanoic acid hydrochlorideCyclohexylEnhanced metabolic stability

The presence of the cyclobutyl group in this compound distinguishes it from its analogs, providing unique steric and electronic properties that influence its reactivity and biological effects.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in amyloid-beta levels in cerebrospinal fluid, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antitumor Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. These findings suggest that it may serve as a lead compound for developing new anticancer drugs .

Q & A

Q. What synthetic strategies are recommended for preparing 3-amino-3-cyclobutylpropanoic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by amino acid coupling. Key steps include:
  • Cyclobutane precursor preparation : Use α,β-unsaturated esters or ketones for cyclization.
  • Amino acid integration : Introduce the amino group via Strecker synthesis or reductive amination.
  • Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol .
    Characterization requires NMR (¹H/¹³C), HPLC (≥95% purity), and elemental analysis to confirm stoichiometry .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol-phosphate buffer (70:30 v/v) at 1 mL/min. Detect at 207–210 nm for optimal UV absorption .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]⁺ for C₇H₁₃ClNO₂ at m/z 194.1) and isotopic patterns.
  • Melting Point Analysis : Compare observed values (e.g., 180–185°C) to literature data to detect impurities .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Offers high sensitivity (LOQ ~1 ng/mL) for pharmacokinetic studies. Use deuterated internal standards to minimize matrix effects.
  • Ion-Pair Chromatography : Effective for separating polar metabolites. Optimize with 0.1% trifluoroacetic acid in the mobile phase .
  • Validation : Follow ICH guidelines for linearity (1–100 µg/mL), recovery (>90%), and precision (RSD <2%) .

Advanced Research Questions

Q. How does the cyclobutyl ring influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :
  • Conformational Analysis : Use X-ray crystallography or DFT calculations to study ring strain and substituent orientation. Cyclobutane’s rigidity may enhance binding to planar targets (e.g., enzymes) .
  • LogP Measurement : Compare with non-cyclic analogs via shake-flask method. The cyclobutyl group increases hydrophobicity (LogP ~1.2), impacting membrane permeability .
  • Biological Assays : Test GABA receptor affinity (IC₅₀) using radioligand binding assays, as cyclobutyl analogs may mimic Phenibut’s activity .

Q. What experimental strategies improve the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose).
  • Solid-State Stability : Store in amber vials under nitrogen at -20°C. Conduct DSC/TGA to assess thermal decomposition .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, EC₅₀) using statistical tools (e.g., RevMan) to identify outliers.
  • Replicate Key Assays : Control variables like cell line (HEK293 vs. CHO), buffer composition, and incubation time.
  • Structural Confirmation : Verify batch integrity via 2D-NMR (COSY, HSQC) to rule out stereochemical variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.